![molecular formula C8H9F3N2 B12447522 2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine CAS No. 1260854-86-1](/img/structure/B12447522.png)
2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine is a compound with a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine typically involves multiple steps. One common method starts with the reaction of 4,4-dimethoxybutan-2-one with trifluoroacetic acid ethyl ester, followed by a series of reactions to introduce the amine group . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the ethanamine group.
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of an amine group.
3-Chloro-2-(trifluoromethyl)pyridine: This compound has a chlorine atom instead of an amine group.
Uniqueness
2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine is unique due to the presence of both the trifluoromethyl group and the ethanamine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
1260854-86-1 |
|---|---|
分子式 |
C8H9F3N2 |
分子量 |
190.17 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)pyridin-4-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-5-13-4-2-6(7)1-3-12/h2,4-5H,1,3,12H2 |
InChIキー |
XLXHGFPSPZUOEY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CCN)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


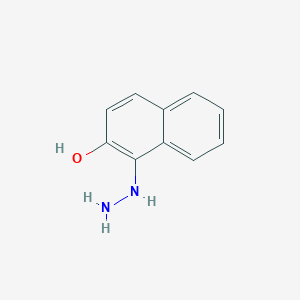
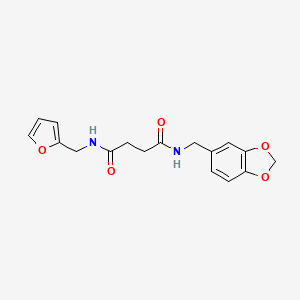
![N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12447470.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B12447471.png)
![2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide](/img/structure/B12447474.png)
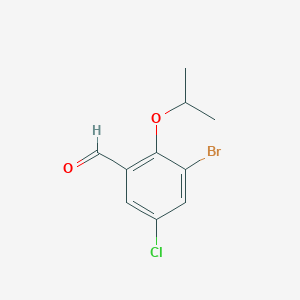
![[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate](/img/structure/B12447491.png)
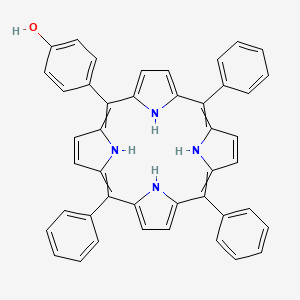
![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)
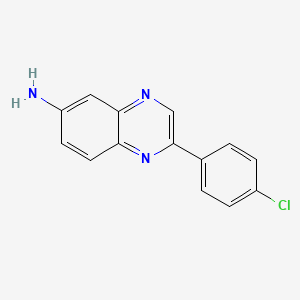
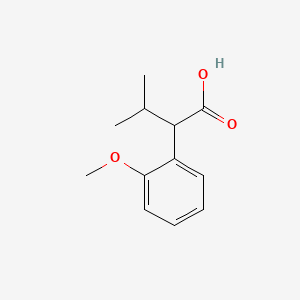
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B12447530.png)
![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)
